![molecular formula C21H30ClN3O2S B2687053 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1217108-78-5](/img/structure/B2687053.png)
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the 4-methyl group: This can be done via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of the morpholinoethyl group: This step involves the reaction of the benzo[d]thiazole derivative with 2-chloroethylmorpholine in the presence of a base.
Formation of the cyclohexanecarboxamide moiety: This can be achieved by reacting the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base.
Hydrochloride salt formation: The final compound is obtained by treating the amide with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core structure and may exhibit similar biological activities.
Morpholine derivatives: Compounds containing the morpholine ring may have comparable pharmacological properties.
Cyclohexanecarboxamide derivatives: These compounds have the cyclohexanecarboxamide moiety and may show similar chemical reactivity.
Uniqueness
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the areas of antitumor and antimicrobial effects. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a morpholinoethyl group attached to a cyclohexanecarboxamide. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide. For instance, a study indicated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values ranging from to in two-dimensional assays .
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 2.12 ± 0.21 | 2D |
HCC827 | 5.13 ± 0.97 | 2D |
NCI-H358 | 0.85 ± 0.05 | 2D |
In another study, compounds with similar structural features were shown to inhibit cell proliferation effectively, with higher activity in two-dimensional assays compared to three-dimensional assays . This suggests that while these compounds are promising candidates for cancer treatment, their efficacy may vary based on the assay conditions.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Compounds within the same chemical class have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines .
Key Findings:
- Compounds showed significant antibacterial activity against tested strains.
- The presence of specific substituents (e.g., nitro or chloro groups) influenced the binding affinity to DNA but did not significantly alter the overall activity profile.
Case Studies
-
Antitumor Efficacy in Lung Cancer Models
A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines, revealing that compounds similar to this compound exhibited selective cytotoxicity towards cancerous cells while also affecting normal lung fibroblast cells (MRC-5). This raises concerns about potential toxicity during therapeutic applications . -
Synergistic Effects Against Antibiotic Resistance
Another investigation focused on the ability of benzothiazole derivatives to act as synergistic agents in combating antibiotic-resistant infections. These compounds were found to enhance the efficacy of existing antibiotics against biofilm-forming bacteria such as Pseudomonas aeruginosa, suggesting a dual role in both direct antimicrobial action and as adjuvants in antibiotic therapy .
Q & A
Q. Basic: What are the key synthetic steps for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the benzo[d]thiazole moiety via cyclization of precursors under controlled temperature (60–70°C) and solvent conditions (e.g., DMF or THF) .
Substitution Reactions : Introduce the morpholinoethyl and cyclohexanecarboxamide groups using nucleophilic substitution or coupling reactions. Optimal pH (7.0–8.5) and reaction time (12–24 hours) are critical for yield .
Final Hydrochloride Salt Formation : Precipitate the hydrochloride salt using HCl in anhydrous ethanol .
Optimization Strategies :
- Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress .
- Adjust solvent polarity (e.g., switch from THF to DMF) to enhance solubility of intermediates .
Q. Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Employ NMR (300–400 MHz, CDCl) to verify proton environments, focusing on characteristic peaks (e.g., morpholinoethyl protons at δ 3.2–3.5 ppm and aromatic thiazole protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H] peaks) .
- HPLC : Achieve >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of similar compounds?
Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to minimize variability .
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (e.g., MTT assay ) to confirm target engagement.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., thiazole derivatives with substituted aryl groups) to identify activity trends .
Example : If one study reports antiproliferative activity while another does not, verify using:
Dose-response curves (IC values).
Apoptosis markers (e.g., caspase-3 activation) .
Q. Advanced: What strategies improve yield in multi-step synthesis?
Answer:
Key Variables :
Reaction Step | Optimal Conditions () | Alternative Conditions () |
---|---|---|
Benzo[d]thiazole Formation | Temp: 70°C, Solvent: DMF | Temp: 60°C, Solvent: THF |
Morpholinoethyl Substitution | pH 8.5, Time: 12h | pH 7.0, Time: 24h |
Methods :
- Purification : Use flash chromatography (ethyl acetate/hexane gradients) for intermediates .
- Catalyst Screening : Test Pd/C or CuI for coupling reactions to reduce side products .
Q. Advanced: How to design experiments to elucidate the mechanism of action?
Answer:
- Target Identification : Perform molecular docking studies with proteins (e.g., kinases, GPCRs) to predict binding modes .
- Functional Assays : Measure downstream effects (e.g., cAMP levels for receptor activation) .
- Competitive Binding : Use radiolabeled ligands (e.g., -ATP) to quantify inhibition constants (K) .
Example Workflow :
In Silico Screening : Dock the compound into the ATP-binding site of a kinase.
In Vitro Validation : Test kinase inhibition using a fluorescence-based assay .
Q. Basic: What solubility challenges arise in biological assays, and how are they addressed?
Answer:
- Challenges : Low aqueous solubility due to hydrophobic cyclohexane and aryl groups.
- Solutions :
Q. Advanced: How to analyze conflicting data in spectroscopic characterization?
Answer:
- Reproducibility Checks : Repeat NMR/MS under standardized conditions (e.g., same deuterated solvent, temperature) .
- Peak Assignment : Compare with literature data for analogous compounds (e.g., morpholinoethyl proton shifts ).
- 2D NMR : Use HSQC or COSY to resolve overlapping signals in complex spectra .
Q. Basic: What are the common degradation pathways, and how are they mitigated?
Answer:
- Hydrolysis : The amide bond may degrade under acidic/basic conditions. Stabilize by storing at pH 6–7 in anhydrous environments .
- Oxidation : Thiazole sulfur can oxidize; add antioxidants (e.g., BHT) during synthesis .
Q. Advanced: How to validate the compound’s selectivity across biological targets?
Answer:
- Panel Screening : Test against a broad target panel (e.g., 50+ kinases) to identify off-target effects .
- CRISPR Knockout : Use gene-edited cell lines to confirm target-specific activity .
Example : If the compound inhibits both EGFR and HER2, design analogs with bulkier substituents to enhance selectivity .
Q. Advanced: What computational tools predict metabolic stability?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions .
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS for hydroxylated or demethylated products .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S.ClH/c1-16-6-5-9-18-19(16)22-21(27-18)24(11-10-23-12-14-26-15-13-23)20(25)17-7-3-2-4-8-17;/h5-6,9,17H,2-4,7-8,10-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVWZNLPKVEJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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